2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole

Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

Researchers seeking a CF₂Br-imidazoline electrophile often face limited access to high-purity, batch-consistent material, risking failed syntheses. This compound resolves that pain point: the bromodifluoromethyl group serves as a dual handle for nucleophilic substitution and metal-catalyzed cross-coupling, while the partially saturated imidazoline ring enhances solubility over planar benzimidazole analogs. ISO-certified NLT 98% purity ensures reproducible ADME/PK data, and batch traceability mitigates variability from discovery through preclinical development.

Molecular Formula C10H9BrF2N2
Molecular Weight 275.09 g/mol
Cat. No. B12831161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole
Molecular FormulaC10H9BrF2N2
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)C(F)(F)Br)C2=CC=CC=C2
InChIInChI=1S/C10H9BrF2N2/c11-10(12,13)9-14-6-7-15(9)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyBESCLPSSOLWEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole – Procurement-Ready Identity and Core Characteristics


2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole (CAS 1069085-29-5) is a substituted 2-imidazoline bearing a synthetically versatile bromodifluoromethyl (CF₂Br) group at the 2-position and an N‑phenyl substituent . With a molecular formula of C₁₀H₉BrF₂N₂ and a molecular weight of 275.09 g·mol⁻¹, the compound is offered by multiple suppliers at purities typically ≥95% (research grade) . Its structure combines the hydrogenated imidazole ring (reduced C=N character) with a gem‑difluoroalkyl bromide handle, distinguishing it from fully aromatic imidazoles or benzimidazole analogs.

gem-Difluoroalkyl bromide handle for C–CF₂ bond construction
Non-aromatic imidazoline scaffold for conformational flexibility
Research-grade purity options with ISO-certified supply pathway

Why In‑Class Imidazoline or Fluorinated Heterocycle Substitutes Cannot Replace 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole


Within the 4,5‑dihydro‑1H‑imidazole class, compounds bearing different 2‑substituents exhibit markedly divergent reactivity profiles that preclude simple interchange. The bromodifluoromethyl group (CF₂Br) uniquely positions this compound as a dual‑function building block: the C–Br bond provides a site for nucleophilic substitution or cross‑coupling, while the gem‑difluoro moiety contributes metabolic stability and conformational control . Closest analogs—such as the 2‑difluoromethyl (CHF₂), 2‑trifluoromethyl (CF₃), or 2‑perfluoropropyl variants—lack the labile bromine atom required for downstream derivatization via nucleophilic displacement or metal‑catalyzed coupling . Conversely, benzimidazole congeners (e.g., 2‑(bromodifluoromethyl)‑1H‑benzimidazole) introduce additional aromaticity that alters electronic distribution and eliminates the imidazoline‑specific reduction state critical for certain pharmacophore designs. Substitution without quantitative matching of reactivity parameters thus risks failed synthetic sequences, altered pharmacokinetic profiles, and irreproducible structure–activity relationships.

2-Difluoromethyl analog (CHF₂) lacks the displaceable bromine, blocking nucleophilic derivatization routes
2-Trifluoromethyl or perfluoroalkyl variants lack C–Br bond, preventing cross-coupling at the fluorinated carbon
Benzimidazole core alters electronic distribution and conformational flexibility, invalidating scaffold-specific SAR

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole: Quantitative Evidence of Differentiation Relative to Closest Analogs


Bromodifluoromethyl vs. Difluoromethyl: Key Reactivity Gate for Derivatization

The target compound carries a reactive C–Br bond at the CF₂Br carbon, enabling nucleophilic displacement (e.g., with amines, thiolates, phenolates) or transition‑metal‑mediated coupling to generate gem‑difluoromethylene‑linked products. In contrast, 2‑(difluoromethyl)‑1‑phenyl‑4,5‑dihydro‑1H‑imidazole (CAS 1069085‑50‑2) bears a CHF₂ group, where the C–H bond is inert toward classical nucleophilic substitution . This fundamental reactivity distinction makes the bromodifluoromethyl compound the mandatory starting material for any synthetic route requiring post‑imidazoline C–CF₂ heteroatom bond construction.

CF₂Br vs CHF₂ Reactivity
Class-level
Target: C–Br bond enables nucleophilic substitution; comparator CHF₂: inert C–H bond
Dictates synthetic route for C–CF₂–X bond formation
No quantitative rate data; structural inference
Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

Molecular Weight and Lipophilicity (LogP) as Surrogate Markers for Membrane Permeability Differentiation

Calculated physicochemical parameters indicate that the bromodifluoromethyl compound (MW 275.09, LogP ≈ 2.39) occupies a distinct property space relative to its 2‑trifluoromethyl and 2‑perfluoropropyl counterparts . The 2‑CF₃ analog (MW 214.19) is substantially less lipophilic by approximately 35 Da, while the 2‑C₃F₇ variant (MW 314.2) is more lipophilic and considerably heavier. Empirical drug‑design guidelines (e.g., Lipinski's Rule of Five) suggest that the bromodifluoromethyl substituent provides a balanced MW/logP profile – retaining the fluorine‑mediated metabolic stability benefit without excessive molecular weight escalation, which can hinder passive permeability and solubility . Although no head‑to‑head permeability assay data are publicly available, the computed logP difference (ΔlogP ≈ +0.6–1.0 relative to the CF₃ analog) predicts enhanced passive membrane diffusion for the CF₂Br compound, while maintaining a lower molecular weight than the perfluoropropyl variant.

Physicochemical Profile
Class-level
MW 275.09, predicted LogP 2.39; CF₃ analog MW 214.19; C₃F₇ analog MW 314.21
Balanced profile for membrane permeability without excessive MW
Computed LogP; no experimental logD data
Drug Design Physicochemical Profiling ADME Prediction

Imidazoline vs. Benzimidazole Core: Ring Saturation Differentiates Conformational Flexibility and Hydrogen‑Bonding Capacity

The 4,5‑dihydro‑1H‑imidazole core of the target compound is a partially saturated heterocycle, in contrast to the fully aromatic benzimidazole ring found in 2‑(bromodifluoromethyl)‑1H‑benzimidazole (CAS 235781‑24‑5) . Saturation introduces sp³‑hybridized carbons, increasing conformational flexibility and altering the spatial orientation of the phenyl and CF₂Br substituents. This affects both target engagement (shape complementarity to protein binding sites) and physicochemical properties (aqueous solubility). While no direct head‑to‑head solubility or crystallographic data exist for this compound pair, class‑level principles establish that saturation generally improves solubility and reduces planarity‑driven aggregation . Additionally, the imidazoline N‑H (if present) or the imine nitrogen can act as a hydrogen‑bond donor/acceptor in a geometry distinct from the benzimidazole N–H. The benzo‑fused analog forfeits this conformational freedom and presents a larger, more rigid aromatic surface.

Imidazoline vs Benzimidazole Core
Class-level
Target contains sp³ carbons in imidazoline ring; benzimidazole is fully aromatic
Saturation may enhance solubility and conformational sampling
No comparative solubility data; scaffold inference
Medicinal Chemistry Scaffold Selection Structure‑Based Design

Purity and ISO‑Certified Supply: Differentiating Research‑Grade Procurement Reliability

Commercial supply data show that the target compound is available at both ≥95% and NLT 98% purity levels from vendors operating under ISO‑certified quality management systems . In comparison, several structurally related analogs—such as 2‑(bromodifluoromethyl)‑1H‑benzimidazole and certain 1‑benzyl‑2‑(bromodifluoromethyl)‑4,5‑dihydro‑1H‑imidazole variants—are primarily offered at 95% purity without explicit ISO certification claims on the respective product pages . While 95% purity may suffice for early‑stage discovery, pharmacological profiling and repeat‑dose studies demand higher purity to avoid confounding biological readouts from trace impurities. The availability of an NLT 98% option with ISO traceability reduces the risk of batch‑to‑batch variability and provides documentation support for regulatory submissions.

Purity & Supply Quality
Specification review
Available at ≥95% and NLT 98% with ISO certification; benzimidazole analog limited to 95%
Higher purity and ISO traceability reduce batch variability risk
Vendor-reported specifications; batch purity may vary
Chemical Procurement Quality Assurance Reproducibility

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole: Evidence‑Based Application Scenarios for Scientific and Industrial Procurement


Late‑Stage Diversification via Nucleophilic Displacement for gem‑Difluoromethylene‑Linked Compound Libraries

The bromodifluoromethyl substituent enables the construction of gem‑difluoromethylene (CF₂) linked heterocycles through nucleophilic substitution with amines, alcohols, and thiols. This application is precluded in the CHF₂ and CF₃ analogs, which lack a leaving group at the fluorinated carbon . Procurement is indicated when a synthetic route demands a CF₂Br‑imidazoline as the electrophilic partner.

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity and Molecular Weight

The calculated LogP of 2.39 and MW of 275 place this compound in an optimal property space for oral bioavailability, avoiding the excessive molecular weight of perfluoropropyl analogs (MW 314) while retaining sufficient lipophilicity for membrane permeation . It is suitable as a core scaffold when the goal is to maintain ligand efficiency during potency optimization.

Scaffold‑Hopping from Benzimidazole to Imidazoline for Improved Solubility and Conformational Sampling

The partially saturated imidazoline ring introduces sp³ character absent in benzimidazole congeners. This structural feature is predicted to enhance aqueous solubility and reduce planarity‑driven aggregation, making the compound a valuable alternative when benzimidazole leads exhibit poor solubility or off‑target promiscuity .

Preclinical Profiling and Quality‑Controlled Biological Assays

The availability of NLT 98% purity with ISO certification (MolCore) supports reproducible dose–response and ADME studies where trace impurities could distort biological readouts . For programs transitioning from discovery to preclinical development, sourcing this compound from ISO‑certified suppliers mitigates batch‑variability risk.

Application
Selection Property
Validation Focus
gem-Difluoromethylene library synthesis
CF₂Br electrophilic handle
C–CF₂–X bond formation efficiency
Lead optimization with balanced ADME profile
Moderate LogP and MW range
Ligand efficiency and permeability assays
Solubility-driven scaffold replacement
Saturated imidazoline core
Aqueous solubility and aggregation testing
Reproducible preclinical profiling
High-purity ISO-certified supply
Batch consistency and impurity profiling
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